
magnesium;2-undecoxyoxane;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;2-undecoxyoxane;bromide is an organometallic compound that combines magnesium, 2-undecoxyoxane, and bromide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium;2-undecoxyoxane;bromide can be synthesized through the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent. The general reaction is as follows:
RX+Mg→RMgX
where RX represents the alkyl halide, and RMgX is the resulting Grignard reagent . The reaction requires scrupulously clean and dry glassware to prevent any moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process typically includes the use of automated systems to handle the reagents and maintain anhydrous conditions. The reaction is carried out in large reactors with continuous monitoring to ensure optimal reaction conditions and yield.
化学反应分析
Types of Reactions
Magnesium;2-undecoxyoxane;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides.
Oxidation and Reduction: Can be involved in redox reactions depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous ether solvents to prevent the Grignard reagent from reacting with water .
Major Products Formed
The major products formed from reactions involving this compound include primary, secondary, and tertiary alcohols, depending on the carbonyl compound used in the reaction .
科学研究应用
Magnesium;2-undecoxyoxane;bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals .
作用机制
The mechanism of action of magnesium;2-undecoxyoxane;bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound donates electrons to form a bond with electrophilic carbon atoms in carbonyl compounds. This nucleophilic addition results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
相似化合物的比较
Similar Compounds
Methylmagnesium bromide: Another Grignard reagent used in similar nucleophilic addition reactions.
Phenylmagnesium bromide: Used for forming carbon-carbon bonds in organic synthesis.
Ethylmagnesium bromide: Commonly used in the synthesis of alcohols from carbonyl compounds
Uniqueness
Magnesium;2-undecoxyoxane;bromide is unique due to its specific structure, which allows for selective reactions with certain carbonyl compounds. Its long alkyl chain can provide steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions .
属性
CAS 编号 |
138743-33-6 |
|---|---|
分子式 |
C16H31BrMgO2 |
分子量 |
359.63 g/mol |
IUPAC 名称 |
magnesium;2-undecoxyoxane;bromide |
InChI |
InChI=1S/C16H31O2.BrH.Mg/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16;;/h16H,1-15H2;1H;/q-1;;+2/p-1 |
InChI 键 |
LUNGWWQLBCHIKT-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]CCCCCCCCCCOC1CCCCO1.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


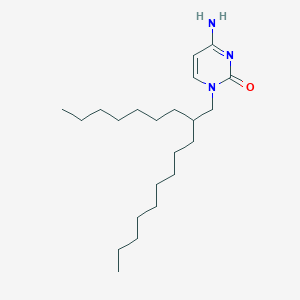
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
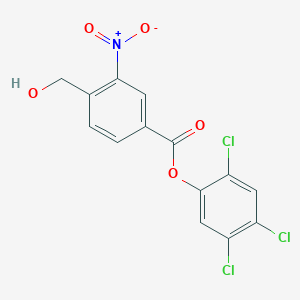
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)

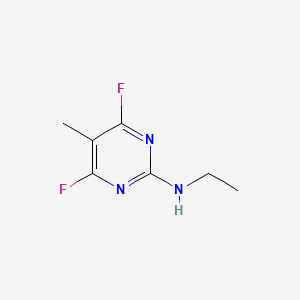
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
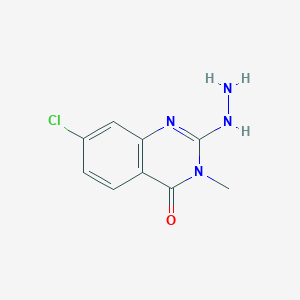
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)

![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
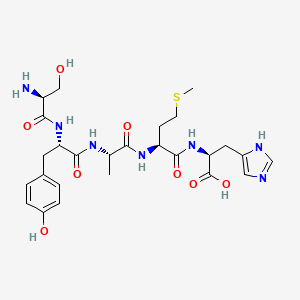
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)
